[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470027
InChI: InChI=1S/C11H15N3O3/c1-17-11-9(12-4-5-13-11)6-14(7-10(15)16)8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
SMILES: COC1=NC=CN=C1CN(CC(=O)O)C2CC2
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13470027

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
IUPAC Name 2-[cyclopropyl-[(3-methoxypyrazin-2-yl)methyl]amino]acetic acid
Standard InChI InChI=1S/C11H15N3O3/c1-17-11-9(12-4-5-13-11)6-14(7-10(15)16)8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Standard InChI Key RBTQXLKLSDPASF-UHFFFAOYSA-N
SMILES COC1=NC=CN=C1CN(CC(=O)O)C2CC2
Canonical SMILES COC1=NC=CN=C1CN(CC(=O)O)C2CC2

Introduction

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid is a complex organic compound featuring a cyclopropyl group attached to a pyrazine ring, which is further substituted with a methoxy group and an amino-acetic acid moiety. This unique structure contributes to its potential utility in various fields, particularly in medicinal chemistry. The compound's molecular formula and detailed chemical properties are essential for understanding its applications and interactions.

Synthesis

The synthesis of [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves multiple steps, including the formation of the pyrazine ring and the attachment of the cyclopropyl and amino-acetic acid moieties. While specific synthesis protocols are not detailed in the available literature, similar compounds often require careful control of reaction conditions to achieve the desired substitution pattern.

Biological Activities

Compounds similar to [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid have shown significant biological activities, including antimicrobial and anticancer properties. These activities are believed to result from interactions with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The unique structure of this compound could enhance its binding affinity and specificity towards biological targets, making it a candidate for further pharmacological studies.

Potential Applications

[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may lead to enhanced selectivity and potency compared to other similar compounds, warranting further exploration in drug development contexts.

Research Findings

Research on similar compounds suggests that [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid may interact with various biological macromolecules such as proteins and nucleic acids. These interactions could involve hydrogen bonding, π-π stacking, and ionic interactions due to its functional groups. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic effects.

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